molecular formula C21H28N2O B14559690 1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one CAS No. 61955-97-3

1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one

Cat. No.: B14559690
CAS No.: 61955-97-3
M. Wt: 324.5 g/mol
InChI Key: ITXMFRIMWIQLKM-UHFFFAOYSA-N
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Description

1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one is an organic compound with the molecular formula C21H28N2O This compound contains two dimethylamino groups attached to phenyl rings, which are connected by a pentan-3-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: The dimethylamino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide
  • 1,5-Bis(4-dimethylaminophenyl)-1,4-pentadien-3-one
  • Methanone, bis[4-(dimethylamino)phenyl]-

Uniqueness

1,5-Bis[4-(dimethylamino)phenyl]pentan-3-one is unique due to its specific structural features, such as the presence of two dimethylamino groups and a pentan-3-one chain

Properties

CAS No.

61955-97-3

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1,5-bis[4-(dimethylamino)phenyl]pentan-3-one

InChI

InChI=1S/C21H28N2O/c1-22(2)19-11-5-17(6-12-19)9-15-21(24)16-10-18-7-13-20(14-8-18)23(3)4/h5-8,11-14H,9-10,15-16H2,1-4H3

InChI Key

ITXMFRIMWIQLKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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